Target Prediction Profile: Thioredoxin Reductase 1 (TrxR1) vs. JAK Kinase Family – A Distinctive Polypharmacology Signal
Computational target prediction via DrugMapper identifies thioredoxin reductase 1 (TrxR1) as a putative target for N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine [1]. This predicted target profile differs from the primary JAK kinase inhibition described for broader azetidinyl-pyrimidine patent compounds [2]. While the JAK-targeted patent family includes multiple structurally related compounds, the TrxR1 prediction for this specific 4-(thiophen-2-yl)benzoyl derivative suggests a potential multi-target pharmacology that distinguishes it from JAK-selective analogs lacking this substitution pattern.
| Evidence Dimension | Predicted primary target vs. patent-claimed target class |
|---|---|
| Target Compound Data | Predicted TrxR1 inhibitor (DrugMapper computational prediction) |
| Comparator Or Baseline | Azetidinyl-pyrimidine patent family: described as JAK kinase inhibitors |
| Quantified Difference | Qualitative divergence in predicted target (TrxR1 vs. JAK); no quantitative affinity data available for direct comparison |
| Conditions | Computational prediction via DrugMapper algorithm vs. patent claims based on in vitro kinase assays |
Why This Matters
A predicted TrxR1 target engagement profile, if experimentally validated, would differentiate this compound from JAK-selective analogs and potentially expand its utility into oncology indications where TrxR1 is a validated target.
- [1] DrugMapper. Small Molecule Prediction: Thioredoxin Reductase 1 Inhibitor. Institute for Molecular Medicine Finland (FIMM), University of Helsinki. Retrieved from https://drugmapper.helsinki.fi/ View Source
- [2] deLong, M. A. et al. Azetidinyl Pyrimidines and Uses Thereof. U.S. Patent Application Publication No. 2024/0002392, January 4, 2024. Retrieved from https://patents.justia.com/patent/20240002392 View Source
